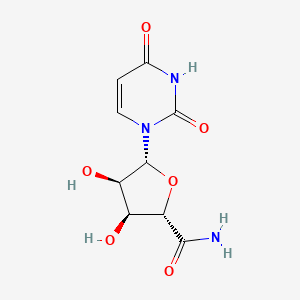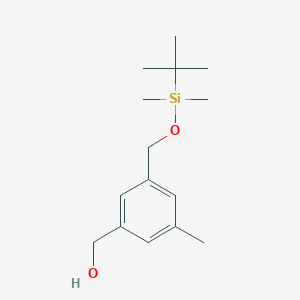
(3-(((tert-Butyldimethylsilyl)oxy)methyl)-5-methylphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(((tert-Butyldimethylsilyl)oxy)methyl)-5-methylphenyl)methanol is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis due to its stability and reactivity. The TBDMS group is particularly useful for protecting hydroxyl groups during chemical reactions, allowing for selective transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-(((tert-Butyldimethylsilyl)oxy)methyl)-5-methylphenyl)methanol typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at room temperature . The general reaction scheme is as follows:
Starting Material: 3-hydroxymethyl-5-methylphenylmethanol
Reagent: tert-butyldimethylsilyl chloride (TBDMS-Cl)
Base: Imidazole
Solvent: Dimethylformamide (DMF)
Conditions: Room temperature
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. Flow microreactor systems can be employed to enhance efficiency and sustainability . These systems allow for continuous production and better control over reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(3-(((tert-Butyldimethylsilyl)oxy)methyl)-5-methylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like KMnO₄ or OsO₄ can be used under mild conditions.
Reduction: Reagents such as LiAlH₄ or NaBH₄ are commonly used.
Substitution: Tetra-n-butylammonium fluoride (TBAF) in THF is often used to remove the TBDMS group.
Major Products Formed
Oxidation: Ketones or aldehydes
Reduction: Alcohols
Substitution: Deprotected alcohols
Applications De Recherche Scientifique
(3-(((tert-Butyldimethylsilyl)oxy)methyl)-5-methylphenyl)methanol has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: Employed in the synthesis of biologically active molecules where selective protection of hydroxyl groups is required.
Medicine: Utilized in the development of pharmaceuticals where protection and deprotection steps are crucial.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action for (3-(((tert-Butyldimethylsilyl)oxy)methyl)-5-methylphenyl)methanol primarily involves the protection of hydroxyl groups. The TBDMS group forms a stable silyl ether, which prevents the hydroxyl group from participating in unwanted side reactions. The protection is achieved through the formation of a pentavalent silicon center, which is stabilized by the formation of a strong Si-F bond during deprotection .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-((tert-Butyldimethylsilyl)oxy)-propanol
- 3-(tert-Butyldimethylsiloxy)propionaldehyde
- dimethyl ((3-((tert-butyldimethylsilyl)oxy)phenyl)(methoxy)methyl)phosphonate
Uniqueness
(3-(((tert-Butyldimethylsilyl)oxy)methyl)-5-methylphenyl)methanol is unique due to its specific structure, which combines the stability of the TBDMS group with the reactivity of the phenylmethanol moiety. This combination allows for selective protection and deprotection steps in complex organic syntheses, making it a valuable tool in both academic and industrial research.
Propriétés
Formule moléculaire |
C15H26O2Si |
|---|---|
Poids moléculaire |
266.45 g/mol |
Nom IUPAC |
[3-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-methylphenyl]methanol |
InChI |
InChI=1S/C15H26O2Si/c1-12-7-13(10-16)9-14(8-12)11-17-18(5,6)15(2,3)4/h7-9,16H,10-11H2,1-6H3 |
Clé InChI |
ZIHCDZFVIHHQLA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)CO[Si](C)(C)C(C)(C)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


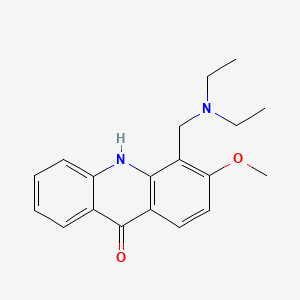
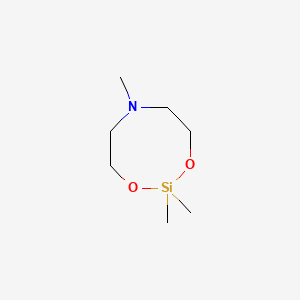
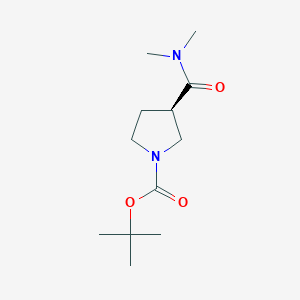
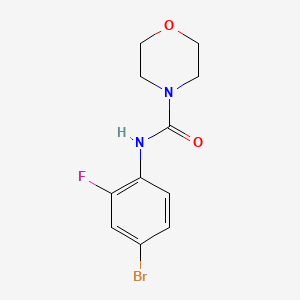
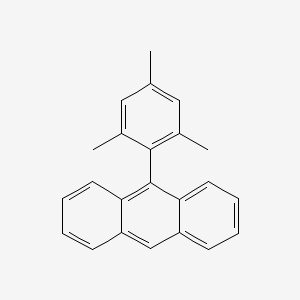
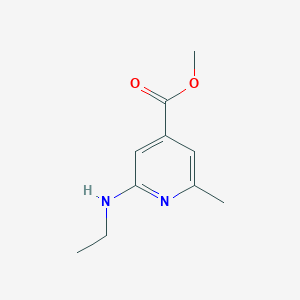
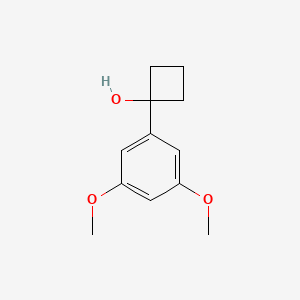
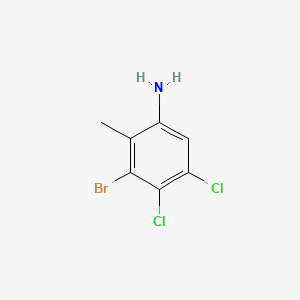
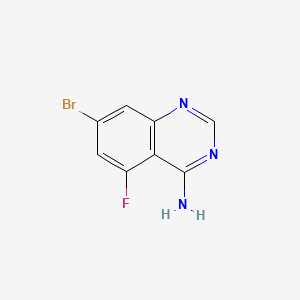
![1-Oxa-8-azaspiro[4.5]decane-8-sulfonamide](/img/structure/B13939146.png)

